molecular formula C7H13Br B1144380 1-Bromo-4-methyl-3-hexene CAS No. 19198-88-0

1-Bromo-4-methyl-3-hexene

Cat. No.: B1144380
CAS No.: 19198-88-0
M. Wt: 177.08 g/mol
InChI Key: VNXHKKCMHWXNJW-UHFFFAOYSA-N
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Description

1-Bromo-4-methyl-3-hexene is an organic compound with the molecular formula C7H13Br It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon chain that also contains a double bond

Mechanism of Action

Target of Action

1-Bromo-4-methyl-3-hexene is an organic compound that primarily targets carbon atoms in other molecules. The bromine atom in the compound is highly reactive and can easily form bonds with carbon atoms . This reactivity allows this compound to participate in various chemical reactions, particularly those involving carbon-based molecules .

Mode of Action

The compound’s mode of action involves the interaction of the bromine atom with its targets. In a typical reaction, the bromine atom acts as an electrophile, attracting electron-rich species . This can lead to the formation of new bonds and the breaking of existing ones . For instance, in a free radical reaction, the bromine atom can be removed, leaving behind a radical that can further react with other molecules .

Biochemical Pathways

This compound can participate in various biochemical pathways, particularly those involving the substitution or addition of atoms or groups of atoms . For example, it can undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom . It can also participate in elimination reactions, where the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond .

Result of Action

The result of this compound’s action depends on the specific reaction it is involved in. In a substitution reaction, for example, the bromine atom is replaced by another atom or group of atoms, resulting in a new compound . In an elimination reaction, the removal of the bromine atom and a hydrogen atom leads to the formation of a double bond .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the course of the reaction . Temperature and pressure can also influence the reaction rate and the stability of the compound . Furthermore, the compound’s reactivity can be affected by the pH of the environment, as changes in pH can alter the compound’s protonation state and thus its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methyl-3-hexene can be synthesized through several methods. One common approach involves the bromination of 4-methyl-3-hexene. This reaction typically uses bromine (Br2) as the brominating agent in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via the formation of a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methyl-3-hexene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.

    Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like water or alcohols.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.

    Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents.

Major Products Formed:

    Substitution: Alcohols, ethers.

    Elimination: Alkenes.

    Addition: Dihalides, haloalkanes.

Scientific Research Applications

1-Bromo-4-methyl-3-hexene has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds, potentially leading to the development of new pharmaceuticals.

    Medicine: Research into its derivatives may yield new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Bromo-4-methyl-3-hexene can be compared with other brominated alkenes, such as:

    1-Bromo-3-hexene: Similar structure but lacks the methyl group at the fourth carbon.

    1-Bromo-4-methyl-2-hexene: Similar structure but with the double bond at a different position.

    1-Bromo-5-methyl-3-hexene: Similar structure but with the methyl group at the fifth carbon.

Uniqueness: The presence of the methyl group at the fourth carbon and the double bond at the third position gives this compound unique reactivity and steric properties, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

1-bromo-4-methylhex-3-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-3-7(2)5-4-6-8/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXHKKCMHWXNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CCCBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694140
Record name 1-Bromo-4-methylhex-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19198-88-0
Record name 1-Bromo-4-methylhex-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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